N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide
描述
属性
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-9-19-16(22)17(23)20-14-8-7-13-6-5-10-21(15(13)11-14)18(24)12(2)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRQALHIASQYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, structural characteristics, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a tetrahydroquinoline moiety linked to an oxalamide structure. Its molecular formula is with a molecular weight of 380.4 g/mol. The unique combination of functional groups in this compound may contribute to its diverse pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Compounds with tetrahydroquinoline structures are often associated with antimicrobial effects. The presence of the oxalamide linkage may enhance these properties.
- Antitumor Activity : Research has shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation and migration, suggesting potential applications in oncology.
- Interactions with Biological Targets : The compound may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.
Synthesis Methods
The synthesis of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide typically involves multi-step organic reactions. Common methods include:
- Formation of Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Oxalamide Formation : The oxalamide linkage is formed by reacting the tetrahydroquinoline derivative with propyloxalamide under controlled conditions.
- Purification and Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the tetrahydroquinoline class:
| Study | Compound | Findings |
|---|---|---|
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide | Exhibited significant antimicrobial and anticancer properties. | |
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide | Showed potential anti-inflammatory effects alongside anticancer activity. | |
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(morpholinoethyl)oxalamide | Investigated for its interactions with specific molecular targets related to cancer therapy. |
相似化合物的比较
Table 1: Key Structural Features of Analogues
| Compound Name | R1 (Tetrahydroquinoline Substituent) | R2 (Oxalamide Substituent) | Molecular Weight (g/mol) | Key Hypothetical Properties |
|---|---|---|---|---|
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide (Target) | Isobutyryl | Propyl | ~375.5* | Moderate lipophilicity, potential CNS penetration |
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide | Isobutyryl | 4-Methylbenzyl | ~437.6* | Higher lipophilicity, increased steric bulk |
| N1-(3-hydroxypropyl)-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide | - | 3-Hydroxypropyl | ~385.4* | Enhanced solubility due to polar hydroxyl group |
| N1-(3-methoxypropyl)-N2-(4-oxo-tetrahydro-pyrroloquinolin-8-yl)oxalamide | - | 3-Methoxypropyl | ~399.5* | Improved metabolic stability (methoxy vs. hydroxyl) |
*Estimated based on molecular formula.
Functional Group Impact Analysis
4-Methylbenzyl (): Introduces aromaticity and steric hindrance, which may enhance target binding affinity but reduce solubility . 3-Methoxypropyl (): Methoxy groups offer metabolic resistance compared to hydroxyl, extending half-life .
Tetrahydroquinoline Core Modifications: The isobutyryl group in the target compound enhances stability against enzymatic degradation compared to unsubstituted analogs. Derivatives with keto groups (e.g., 3-oxo-hexahydropyridoquinoline in ) may exhibit altered hydrogen-bonding patterns, affecting target engagement .
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
- Lipophilicity : Target > 4-Methylbenzyl analog > Methoxypropyl > Hydroxypropyl.
- Solubility : Hydroxypropyl > Methoxypropyl > Target > 4-Methylbenzyl.
- Metabolic Stability : Methoxypropyl > Target > 4-Methylbenzyl > Hydroxypropyl.
Research Findings and Limitations
While structural comparisons highlight trends in physicochemical properties, specific pharmacological data (e.g., IC50, bioavailability) are unavailable in the provided evidence. Experimental studies using crystallography tools like SHELXL () or ORTEP-3 () could elucidate conformational preferences, and hydrogen-bonding patterns (as in ) may further explain binding interactions.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide?
- Methodology : The synthesis involves three key steps:
Tetrahydroquinoline formation : Achieved via the Pictet-Spengler reaction, where an aromatic amine reacts with a ketone/aldehyde under acidic conditions (e.g., HCl in ethanol).
Isobutyryl group introduction : Acylation using isobutyryl chloride in the presence of a base (e.g., pyridine) at 0–25°C.
Oxalamide bridge assembly : Reacting the acylated tetrahydroquinoline with propylamine and oxalyl chloride in anhydrous dichloromethane, followed by purification via column chromatography .
- Validation : Purity is confirmed by thin-layer chromatography (TLC), and intermediates are characterized via -NMR and mass spectrometry (MS).
Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm substituent connectivity and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL for refinement and ORTEP-III for visualization of hydrogen bonding and crystal packing .
- Data Interpretation : Assign peaks based on coupling constants (e.g., vicinal protons in tetrahydroquinoline) and compare with simulated spectra from computational tools like Gaussian.
Advanced Research Questions
Q. How can challenges in crystallizing N1-(1-isobutyryl...oxalamide be addressed?
- Approach :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and mixtures (e.g., hexane/ethyl acetate) to optimize crystal growth.
- Hydrogen Bonding Analysis : Use graph-set analysis (as per Etter’s rules) to predict intermolecular interactions. For example, the oxalamide’s carbonyl groups may form N–H···O bonds, stabilizing the lattice .
- Temperature Gradients : Slow cooling from supersaturated solutions to promote ordered crystal formation.
Q. How to resolve contradictions in crystallographic data refinement?
- Strategies :
- SHELX Refinement : Apply restraints for disordered moieties (e.g., isobutyryl groups) and validate with R/wR residuals. Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids .
- Cross-Validation : Compare experimental data with computational models (e.g., Mercury CSD) to identify outliers in bond lengths/angles.
- Twinned Data Handling : Employ HKLF 5 format in SHELXL for multi-component refinements in cases of twinning .
Q. What computational methods predict the compound’s reactivity and biological interactions?
- Methods :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the oxalamide’s carbonyl groups are electron-deficient, making them reactive toward nucleophiles .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., orexin receptors). Validate with experimental IC values from enzyme assays .
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